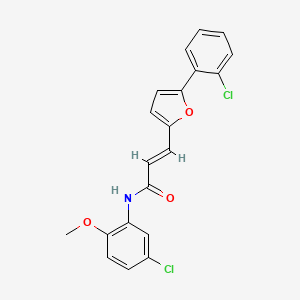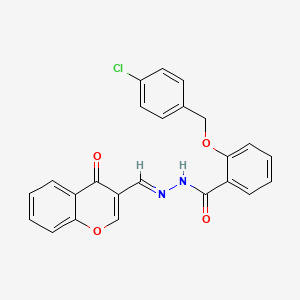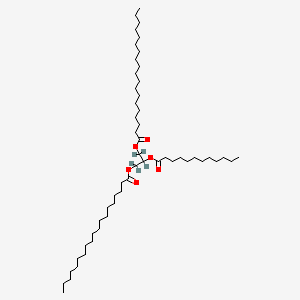
1,3-Dinonadecanoyl-2-dodecanoyl-glycerol (d5)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
190-120-190 D5 TG, 1,3(d5)-dinonadecanoyl-2-dodecanoyl-glycerol, powder: is a synthetic triglyceride compound. Triglycerides are esters derived from glycerol and three fatty acids. This particular compound is labeled with deuterium (d5), which is a stable isotope of hydrogen. The labeling with deuterium can be useful in various scientific studies, including metabolic and pharmacokinetic research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3(d5)-dinonadecanoyl-2-dodecanoyl-glycerol typically involves the esterification of glycerol with the corresponding fatty acids. The reaction conditions may include:
Catalysts: Acid or base catalysts such as sulfuric acid or sodium hydroxide.
Solvents: Organic solvents like dichloromethane or toluene.
Temperature: Elevated temperatures to facilitate the reaction.
Industrial Production Methods
Industrial production of such compounds may involve:
Batch or continuous processes: Depending on the scale of production.
Purification steps: Including distillation, crystallization, or chromatography to obtain the pure compound.
化学反応の分析
Types of Reactions
1,3(d5)-dinonadecanoyl-2-dodecanoyl-glycerol can undergo various chemical reactions, including:
Oxidation: Leading to the formation of peroxides or other oxidized products.
Reduction: Reducing agents can convert it back to glycerol and fatty acids.
Substitution: Reactions where one of the fatty acid chains is replaced by another group.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Substitution reagents: Including acyl chlorides or anhydrides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroperoxides, while reduction may regenerate the original fatty acids and glycerol.
科学的研究の応用
1,3(d5)-dinonadecanoyl-2-dodecanoyl-glycerol has various applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Employed in metabolic studies to trace the incorporation and breakdown of triglycerides in biological systems.
Medicine: Investigated for its potential role in drug delivery systems and as a marker in pharmacokinetic studies.
Industry: Utilized in the development of stable isotope-labeled standards for analytical purposes.
作用機序
The mechanism of action of 1,3(d5)-dinonadecanoyl-2-dodecanoyl-glycerol involves its interaction with enzymes and metabolic pathways:
Molecular Targets: Enzymes such as lipases and esterases that catalyze the hydrolysis of triglycerides.
Pathways: Metabolic pathways involved in lipid metabolism, including beta-oxidation and triglyceride synthesis.
類似化合物との比較
Similar Compounds
1,3-dinonadecanoyl-2-dodecanoyl-glycerol: Without deuterium labeling.
1,2,3-trinonadecanoyl-glycerol: With three nonadecanoic acid chains.
1,2,3-tridodecanoyl-glycerol: With three dodecanoic acid chains.
Uniqueness
The deuterium labeling in 1,3(d5)-dinonadecanoyl-2-dodecanoyl-glycerol makes it unique for specific applications, particularly in tracing and studying metabolic processes due to the distinct mass difference between hydrogen and deuterium.
特性
分子式 |
C53H102O6 |
|---|---|
分子量 |
840.4 g/mol |
IUPAC名 |
(1,1,2,3,3-pentadeuterio-2-dodecanoyloxy-3-nonadecanoyloxypropyl) nonadecanoate |
InChI |
InChI=1S/C53H102O6/c1-4-7-10-13-16-19-21-23-25-27-29-31-34-36-39-42-45-51(54)57-48-50(59-53(56)47-44-41-38-33-18-15-12-9-6-3)49-58-52(55)46-43-40-37-35-32-30-28-26-24-22-20-17-14-11-8-5-2/h50H,4-49H2,1-3H3/i48D2,49D2,50D |
InChIキー |
YVHBSDKZPZMEEF-BXJPYAOGSA-N |
異性体SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)CCCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCCC |
正規SMILES |
CCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


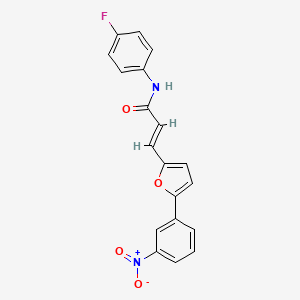
![1-[2-[5-Fluoro-7-hydroxy-4-(4-chlorophenyl)-3,3-dimethyl-2,3-dihydro-1H-indole-1-yl]phenyl]-3-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B15074208.png)
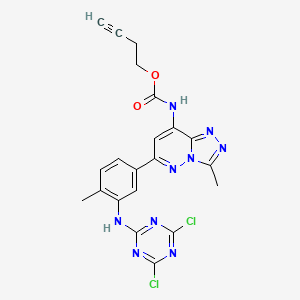
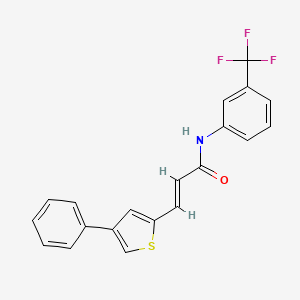
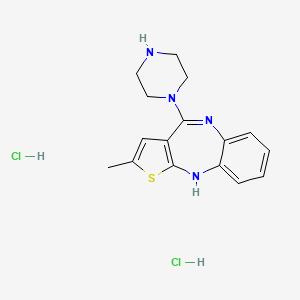

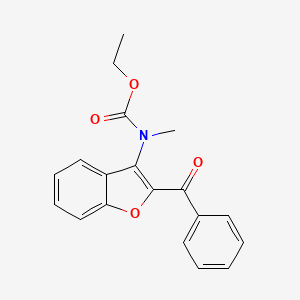
![N-[4-[4-(3-chloro-5-ethyl-2-methoxyphenyl)piperazin-1-yl]-3-hydroxybutyl]-1H-indole-2-carboxamide](/img/structure/B15074237.png)
![Tert-butyl 2-[1,1'-biphenyl]-4-yl-2-oxoethylcarbamate](/img/structure/B15074247.png)
![5-(Aminomethyl)bicyclo[3.2.2]nonane-1-carboxylic acid](/img/structure/B15074251.png)

